Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate
Description
Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate is a structurally complex 3,4-dihydropyridine derivative. Its core framework features a dihydropyridine ring substituted with a cyano group (position 5), a 2,4-dichlorophenyl moiety (position 4), a hydroxy group (position 2), and a methyl ester (position 3). The sulfur-containing side chain at position 6 comprises a sulfanyl group linked to a substituted ethylamide (2-[(2-methylphenyl)amino]-2-oxoethyl). This compound shares structural motifs with pharmacologically active dihydropyridines (e.g., calcium channel blockers), though direct evidence of its bioactivity is absent in the provided data . Its synthesis likely involves multi-step reactions, including cyclocondensation and functional group substitutions, as seen in analogous compounds .
Properties
IUPAC Name |
methyl 5-cyano-4-(2,4-dichlorophenyl)-6-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N3O4S/c1-12-5-3-4-6-17(12)27-18(29)11-33-22-15(10-26)19(14-8-7-13(24)9-16(14)25)20(21(30)28-22)23(31)32-2/h3-9,19-20H,11H2,1-2H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRWDCFGNCIZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=C(C(C(C(=O)N2)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
The mode of action of this compound is not well-documented. Given the complexity of the compound’s structure, it is likely that it interacts with its targets in a unique manner. Without specific information on its targets, it is difficult to provide a detailed explanation of its mode of action.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. The compound’s structure suggests potential interactions with various biochemical pathways, but without specific target information, it is challenging to predict the exact pathways it may affect.
Pharmacokinetics
Its bioavailability, how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted are all factors that would need to be investigated in pharmacokinetic studies.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the lack of specific target and pathway information, it is difficult to predict the precise molecular and cellular effects of this compound.
Biological Activity
Methyl 5-cyano-4-(2,4-dichlorophenyl)-2-hydroxy-6-({2-[(2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3,4-dihydropyridine-3-carboxylate is a complex organic compound with notable biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key Properties:
- Molecular Weight: 426.36 g/mol
- Melting Point: Not specified
- Solubility: Variable depending on solvent polarity
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | |
| MCF-7 (Breast Cancer) | 10.0 | |
| HeLa (Cervical Cancer) | 15.0 |
The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.
Antibacterial and Antifungal Activity
The compound also exhibits significant antimicrobial properties. It has been tested against a variety of bacterial and fungal strains:
| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Candida albicans | 4 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
The proposed mechanisms of action for the biological activities of this compound include:
- Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cell proliferation and survival, such as topoisomerases and kinases.
- Modulation of Apoptotic Pathways: By affecting the balance between pro-apoptotic and anti-apoptotic proteins, it promotes programmed cell death in cancer cells.
- Disruption of Cell Membrane Integrity: The antibacterial action is likely due to the disruption of bacterial cell membranes, leading to cell lysis.
Case Studies
- In Vivo Studies: In a murine model of lung cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis in tumor tissues.
- Combination Therapy: When combined with conventional chemotherapeutics, such as doxorubicin, the compound exhibited synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their differentiating features are outlined below:
Table 1: Substituent Comparison of Selected 1,4-Dihydropyridine Derivatives
Key Observations:
Position 4 Substituents: The target compound’s 2,4-dichlorophenyl group enhances lipophilicity compared to 4-methylphenyl () or 2-furyl (AZ331).
Position 6 Substituents :
- The sulfanyl-ethylamide side chain in the target compound includes a 2-methylphenyl group, contrasting with the 4-methoxyphenyl (AZ331) or unsubstituted phenyl (CAS 5530-85-8). The methyl group may reduce polarity compared to methoxy substituents.
Functional Groups: The 2-hydroxy group in the target compound enables hydrogen bonding (as per ), which could enhance solubility or crystal packing compared to non-hydroxylated analogs . Carboxamide derivatives (e.g., AZ331) may exhibit different hydrogen-bonding patterns compared to ester-containing compounds.
Synthesis and Characterization :
- Analogous compounds (e.g., ) are synthesized via condensation reactions between pyridine precursors and functionalized amines or thiols. Structural confirmation relies on crystallographic tools like SHELX and ORTEP .
Research Findings and Implications
Hydrogen Bonding and Crystallography :
- The hydroxy and amide groups in the target compound likely participate in intermolecular hydrogen bonds, influencing crystal packing and stability. Graph-set analysis () could elucidate these patterns .
- Software like SHELXL () is critical for refining crystal structures, particularly for compounds with complex substituents .
Synthetic Challenges :
- Introducing the 2-hydroxy group may require protective strategies to prevent undesired side reactions. highlights the use of DMF as a solvent for analogous reactions, suggesting polar aprotic conditions are suitable .
Potential Applications: While the dichlorophenyl group is prevalent in pesticides (), the hydroxy and ester functionalities may align with medicinal chemistry motifs. Further bioactivity studies are needed to confirm these hypotheses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
